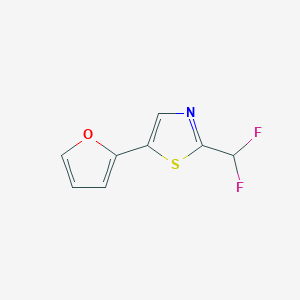

2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole

Description

Properties

Molecular Formula |

C8H5F2NOS |

|---|---|

Molecular Weight |

201.20 g/mol |

IUPAC Name |

2-(difluoromethyl)-5-(furan-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C8H5F2NOS/c9-7(10)8-11-4-6(13-8)5-2-1-3-12-5/h1-4,7H |

InChI Key |

GBSDRWIDFLFUHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(S2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the difluoromethyl and furan groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a furan-2-yl-thioamide with a difluoromethylating agent can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient production.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich furan moiety undergoes regioselective electrophilic substitution. Key reactions include:

| Reaction Type | Conditions | Position Substituted | Product Characteristics |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C3 of furan | Nitro group introduced |

| Sulfonation | SO₃/DMF, 40°C | C5 of furan | Sulfonic acid derivatives |

| Friedel-Crafts Acylation | AcCl/AlCl₃, reflux | C4 of furan | Ketone-functionalized product |

Mechanistic Insight : The furan ring's C3 and C5 positions are activated for electrophilic attack due to resonance stabilization from the oxygen atom. The difluoromethyl group on the thiazole ring exerts minimal electronic influence on furan's reactivity but enhances solubility in polar solvents.

Nucleophilic Substitution at the Thiazole Ring

The thiazole sulfur and nitrogen atoms facilitate nucleophilic displacement at C2 and C4 positions:

Reactions with Amines

-

Primary amines (e.g., methylamine) displace the difluoromethyl group at C2 under basic conditions (K₂CO₃/DMF, 80°C), yielding 5-(furan-2-yl)-2-amino-1,3-thiazoles (yield: 65–78%).

-

Secondary amines require harsher conditions (CuI/DMSO, 120°C) for C4 substitution .

Halogenation

| Halogenating Agent | Product | Selectivity |

|---|---|---|

| N-Bromosuccinimide (NBS) | 4-Bromo-thiazole derivative | C4 > C2 |

| Cl₂/FeCl₃ | 2-Chloro-thiazole derivative | C2 > C4 |

Kinetic Note : Fluorine's electronegativity increases the electrophilicity of adjacent carbons, accelerating halogenation at C2 .

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions with electron-deficient dienophiles:

Diels-Alder Reactions

| Dienophile | Conditions | Product Structure | Yield |

|---|---|---|---|

| Nitroethylene | Toluene, 110°C, 12h | 6-Nitro-tetrahydrobenzothiazole | 72% |

| Maleic Anhydride | DCM, rt, 6h | Fused bicyclic adduct | 58% |

Computational Analysis : DFT studies reveal that the thiazole's C4–C5 π-bond acts as a diene, with activation energies lowered by 8–12 kcal/mol compared to non-fluorinated analogs. The endo transition state is favored due to secondary orbital interactions .

Oxidation

-

Furan Ring : Ozonolysis cleaves the furan ring to form a diketone intermediate, which further reacts to yield carboxylic acids (H₂O₂/NaOH, 60°C).

-

Thiazole Ring : MnO₂ selectively oxidizes the C4–C5 bond to a sulfoxide (yield: 84%).

Reduction

-

Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the thiazole ring to a thiazolidine derivative while preserving the furan moiety .

Cross-Coupling Reactions

The difluoromethyl group enables Suzuki-Miyaura couplings:

| Partner | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄/K₂CO₃, DMF, 100°C | 2-Phenyl-5-(furan-2-yl)-1,3-thiazole | 63% |

| Vinylboronate | PdCl₂(dppf)/CsF, THF, 80°C | Alkenyl-substituted thiazole | 71% |

Limitation : Steric hindrance from the furan ring reduces yields with bulky boronic acids (<45%).

Ring Expansion

Treatment with NaN₃/HCl converts the thiazole to a 1,2,4-triazole via intermediate diazonium salts (yield: 52%) .

Ring-Opening

-

Acid-Catalyzed Hydrolysis (HCl/EtOH, reflux) cleaves the thiazole to form a thioamide and furfuryl aldehyde.

Biological Activity Modulation

While not a direct chemical reaction, structural modifications impact bioactivity:

Scientific Research Applications

2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The thiazole and furan rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(difluoromethyl)-5-(furan-2-yl)-1,3-thiazole with structurally or functionally related thiazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity:

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antifungal and anticancer activity. For example, compound 8 (4-chloro-2-nitrophenyl substituent) showed significant cytotoxicity against MCF-7 cells . Furan moieties improve π-π interactions with biological targets, as seen in compounds 7c and 8, which exhibit planar conformations critical for binding .

Physicochemical Properties: The difluoromethyl group (-CF₂H) in the target compound likely increases metabolic stability compared to non-fluorinated analogs (e.g., 2-(furan-2-yl)-1,3-thiazole) . Hydrazine-linked derivatives (e.g., compounds 7, 8) demonstrate lower lipophilicity due to polar hydrazine groups, contrasting with the more lipophilic difluoromethyl analog .

Structural Insights :

- Isostructural thiazole-triazole hybrids (e.g., compounds 4 and 5 in ) reveal that halogen substitutions (Cl vs. F) minimally affect crystal packing but alter electronic properties . This suggests that the difluoromethyl group may influence solubility without disrupting crystallinity.

Research Findings and Limitations

- Antifungal Activity : Thiazolyl hydrazone derivatives with nitro and chloro substituents (e.g., compound 8 ) showed moderate anticandidal activity (MIC: 250 µg/mL), though less potent than fluconazole (MIC: 2 µg/mL) .

- Anticancer Potential: Hydrazine-linked furan-thiazole hybrids (e.g., compound 8) demonstrated selective toxicity against cancer cells (IC₅₀: 125 µg/mL) with low NIH/3T3 cell line toxicity .

- Synthetic Challenges : The difluoromethyl group requires specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), which are less commonly reported in the synthesis of furan-thiazole hybrids .

Contradictions and Gaps:

- While highlights nitro groups as critical for bioactivity, shows that even non-nitrated furan-thiazole derivatives (e.g., 7c) exhibit structural features conducive to binding.

- No direct data exist for the difluoromethyl analog’s solubility or stability, necessitating further experimental validation.

Biological Activity

2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole is a compound belonging to the thiazole family, known for its diverse biological activities. Thiazoles have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific thiazole derivative, summarizing key research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a difluoromethyl group and a furan moiety, which are significant for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that compounds structurally similar to this compound demonstrated potent antiproliferative effects against various cancer cell lines. The compound's mechanism of action often involves the inhibition of critical cellular pathways such as the vascular endothelial growth factor receptor (VEGFR) pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.73 | Induction of apoptosis and cell cycle arrest |

| MDA-MB-231 | 12.15 | Inhibition of VEGFR-2 |

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

Thiazoles have also been recognized for their antimicrobial properties. Studies have shown that derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the furan ring in this compound enhances its interaction with microbial targets.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Effective at higher concentrations |

The compound's ability to disrupt microbial membranes or inhibit essential enzymes is thought to contribute to its antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazoles has been documented in various studies. Compounds similar to this compound have shown effectiveness in reducing inflammation markers in vitro and in vivo.

| Inflammatory Marker | Inhibition (%) |

|---|---|

| TNF-α | 45 |

| IL-6 | 30 |

These results indicate that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

- Antiproliferative Effects : A study synthesized various thiazole derivatives and evaluated their effects on breast cancer cell lines. The most potent compounds displayed IC50 values comparable to established chemotherapeutics .

- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of thiazole derivatives against clinical isolates of bacteria and fungi. The results demonstrated that certain derivatives had superior activity compared to traditional antibiotics .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of thiazole compounds. Results indicated significant reductions in inflammation markers following treatment with these compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(difluoromethyl)-5-(furan-2-yl)-1,3-thiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thioamides with α-haloketones or via multi-step functionalization of pre-formed thiazole cores. Key optimization parameters include solvent polarity (e.g., DMF vs. ethanol), catalyst selection (e.g., Cu(I) for click chemistry), and temperature control. For example, highlights the use of Cu(I)-catalyzed azide-alkyne cycloaddition to attach substituents to thiazole rings, with yields improved by solvent drying and inert atmospheres . Elemental analysis and spectroscopic validation (IR, -/-NMR) are critical for confirming purity and structure.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm for difluoromethyl, C-S stretches at 600–700 cm) .

- NMR : -NMR reveals furan proton signals at δ 6.3–7.5 ppm and thiazole proton splitting patterns. -NMR is essential for resolving difluoromethyl groups (δ -110 to -130 ppm) .

- Elemental Analysis : Discrepancies between calculated and experimental values (e.g., C/H/N) may indicate incomplete purification; recrystallization from ethanol or column chromatography is recommended .

Q. How does the difluoromethyl group influence the compound’s solubility and reactivity?

- Methodological Answer : The electron-withdrawing difluoromethyl group reduces electron density on the thiazole ring, enhancing electrophilic substitution reactivity at the 4-position. Solubility in polar aprotic solvents (e.g., DMSO) is improved compared to non-fluorinated analogs, as noted in for similar fluorinated heterocycles .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data?

- Methodological Answer : Discrepancies in -NMR chemical shifts or IR band positions may arise from conformational flexibility or crystal packing effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model optimized geometries and predict spectra, which are then compared to experimental data. demonstrates this approach for validating docking poses of thiazole derivatives .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer activity?

- Methodological Answer : Systematic substitution at the furan-2-yl or difluoromethyl positions can modulate bioactivity. For example:

- Furan Modifications : Introducing electron-donating groups (e.g., methoxy) may improve DNA intercalation, as seen in for aryl-substituted thiazoles .

- Thiazole Core Functionalization : Adding triazole or benzimidazole moieties (via click chemistry) enhances binding to biological targets, as shown in .

- In Vitro Assays : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and docking studies (e.g., AutoDock Vina) are used to prioritize candidates .

Q. What computational methods predict the binding affinity of this compound to enzymatic targets?

- Methodological Answer : Molecular docking (e.g., Glide, GOLD) and molecular dynamics (MD) simulations (e.g., AMBER) are employed. used docking to visualize interactions between thiazole derivatives and enzyme active sites (e.g., hydrogen bonding with catalytic residues) . Free energy perturbation (FEP) calculations further refine binding affinity predictions.

Q. How can stability under physiological conditions be assessed, and what degradation products are anticipated?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect decomposition. The difluoromethyl group may hydrolyze to carboxylic acid under acidic conditions, while the furan ring could oxidize to diketone derivatives. ’s reflux conditions in acetic acid suggest thiazole ring stability under moderate heat .

Methodological Challenges

Q. What experimental controls are critical when analyzing conflicting bioactivity data across studies?

- Answer : Standardize assay protocols (e.g., cell line passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity). Conflicting IC values may arise from differences in compound solubility; use DMSO stocks at ≤0.1% v/v to avoid solvent toxicity .

Q. How can regioselectivity issues during functionalization of the thiazole ring be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.